molecular formula C8H6Cl2O4S B1342084 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride CAS No. 889939-46-2

7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride

Cat. No.: B1342084
CAS No.: 889939-46-2
M. Wt: 269.1 g/mol
InChI Key: JRUIKHSXGKKVTK-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.10 g/mol . It is characterized by the presence of a chloro group, a dioxine ring, and a sulfonyl chloride group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride typically involves the chlorination of 2,3-dihydro-benzo[1,4]dioxine-6-sulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous media at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Sulfonamide derivatives: Formed from reactions with amines.

    Sulfonate esters: Formed from reactions with alcohols.

    Sulfonic acid: Formed from hydrolysis.

Scientific Research Applications

7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride has several applications in scientific research:

    Organic synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.

    Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material science: Utilized in the preparation of functionalized polymers and advanced materials.

    Biological research: Acts as a cross-linking agent for proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride primarily involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively. These reactions are often used to modify biomolecules or synthesize new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonic acid
  • 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonamide
  • 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonate

Uniqueness

The uniqueness of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride lies in its highly reactive sulfonyl chloride group, which makes it a versatile reagent in organic synthesis. Compared to its analogs, this compound offers greater reactivity and a broader range of applications in chemical and biological research.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUIKHSXGKKVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602540
Record name 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-46-2
Record name 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
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